6-Methyl-2,6-diazaspiro[3.5]nonane
Description
BenchChem offers high-quality 6-Methyl-2,6-diazaspiro[3.5]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2,6-diazaspiro[3.5]nonane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2,6-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-4-2-3-8(7-10)5-9-6-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFBNCONEUWPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Engineering 3D Complexity: A Technical Guide to Spirocyclic Amine Building Blocks in Drug Discovery
Introduction: The Dimensional Shift
For decades, medicinal chemistry was dominated by the Suzuki-Miyaura coupling of
This guide addresses the Spirocyclic Amine , a structural class that serves as the antidote to "Flatland." As a Senior Application Scientist, I present this not merely as a chemical curiosity, but as a validated engineering solution to specific drug discovery bottlenecks.
The Core Thesis: Fsp3 and Clinical Success
The transition from discovery to market correlates statistically with the fraction of
Physicochemical Rationale: Why Spirocycles?
Vector Orthogonality
Traditional piperidines or piperazines project substituents in a roughly planar equatorial trajectory. Spirocyclic amines, particularly the azaspiro[3.3]heptane core, project exit vectors at precise 90° angles (orthogonal) relative to the ring plane. This allows access to novel binding pockets that flat scaffolds cannot reach.[4]
The "Metabolic Shield" Effect
A common optimization strategy to block metabolic "soft spots" (labile C-H bonds) is gem-dimethylation. However, this increases lipophilicity (
-
The Solution: Spirocyclization (e.g., forming a spirooxetane) blocks the metabolic site sterically and electronically while lowering
due to the dipole of the strained ring.
Bioisosteric Mapping
Spirocycles serve as rigid, metabolically stable bioisosteres for common saturated heterocycles.
| Traditional Scaffold | Spirocyclic Bioisostere | Key Advantage |
| Piperidine | 2-Azaspiro[3.3]heptane | Lower lipophilicity, novel exit vectors. |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Critical: Retains H-bond acceptor, lowers |
| Gem-dimethyl | Spirooxetane | Reduces lipophilicity ( |
Synthetic Architectures & Methodologies[2][5][6][7]
Synthesis of spirocycles is often perceived as challenging due to the formation of quaternary centers.[5] However, modern protocols have made these building blocks accessible on kilogram scales.
Protocol A: Synthesis of 2-Azaspiro[3.3]heptane Salts
A robust "workhorse" protocol for generating the core amine scaffold.
Rationale: This method utilizes the cyclization of bis-electrophiles, avoiding complex RCM (Ring-Closing Metathesis) steps that can be difficult to scale due to catalyst removal.
Step-by-Step Workflow:
-
Starting Material: Begin with N-Boc-3-azetidinone .
-
Wittig Olefination: Treat with methyl triphenylphosphonium bromide/KOtBu to generate the exocyclic methylene.
-
Cycloaddition (The Key Step): Perform a [2+2] cycloaddition with dichloroketene (generated in situ from trichloroacetyl chloride and Zn/Cu couple). This forms the spiro-dichlorocyclobutanone.
-
Dehalogenation: Reductive dechlorination using Zn in acetic acid.
-
Baeyer-Villiger/Reduction (Optional): If an oxygenated spirocycle is needed.
-
Direct Amine Formation (For Azaspiro[3.3]heptane):
-
Alternative Route: Alkylation of diethyl malonate with 1-Boc-3-(bromomethyl)-3-(bromo)azetidine (though the azetidinone route is often preferred for functional diversity).
-
Protocol B: The "Carreira" Spirooxetane Synthesis
Standard for creating morpholine bioisosteres.
Context: Developed by the Carreira group, this protocol is essential for introducing the 2-oxa-6-azaspiro[3.3]heptane core.
-
Epoxidation: Convert N-Boc-3-methyleneazetidine (from Protocol A) to the spiro-epoxide using m-CPBA.
-
Ring Opening: Open the epoxide with a nucleophile (or use as is for rearrangement).
-
Cyclization: For the oxetane, a specific sequence involving the Corey-Chaykovsky reagent (trimethylsulfoxonium iodide) on the corresponding ketone is often more direct.
-
Reaction: Ketone +
+ NaH Spirooxetane. -
Conditions: DMSO/THF,
C. Stringent anhydrous conditions are required to prevent side reactions.
-
Visualization: Synthetic Decision Tree
Figure 1: Synthetic decision matrix for selecting and accessing common spirocyclic amine cores.
Strategic Application & Case Studies
Case Study 1: MCHr1 Antagonists (AstraZeneca)
Challenge: A lead series of Melanin Concentrating Hormone receptor 1 (MCHr1) antagonists contained a morpholine ring. While potent, the series suffered from high lipophilicity (
Spirocyclic Engineering:
-
Modification: The morpholine was replaced with 2-oxa-6-azaspiro[3.3]heptane .
-
Result:
-
Lipophilicity:
dropped by 0.5–1.0 units. -
Solubility: Significant improvement due to the reduced lipophilicity and disruption of planar stacking.
-
Safety: hERG margin improved >10-fold. The spirocycle maintained the necessary oxygen vector for H-bonding but reduced the "grease" associated with the piperidine/morpholine carbons.
-
Case Study 2: PARP Inhibitors (Selectivity)
Context: Olaparib is a standard of care PARP inhibitor containing a piperazine linker. Experiment: Reilly et al. (2018) replaced the piperazine with a 2,6-diazaspiro[3.3]heptane . Outcome:
-
Selectivity: The rigid spirocycle constrained the molecule, reducing affinity for PARP2 while maintaining PARP1 affinity. This "rigidification" is a classic technique to improve isoform selectivity by exploiting subtle differences in protein pocket flexibility.
Data Summary: The "Spiro" Effect[2][3][9][10][11]
| Property | Piperidine Analog | 2-Azaspiro[3.3]heptane Analog | Impact |
| LogD (pH 7.4) | 2.5 | 1.9 | Reduced (Lower risk of promiscuity) |
| Solubility | Low (<10 µM) | High (>100 µM) | Improved (Higher Fsp3) |
| Cl_int (Microsomes) | High | Low | Improved (Blocked metabolic sites) |
| Vector Angle | ~180° (Chair) | ~180° (Linear) / 90° (Angular) | Tunable geometry |
Liability Management & Future Outlook
Handling Toxicity Risks
While spirocycles reduce hERG liability generally, they are not risk-free.
-
P-gp Efflux: The increased polarity (lower LogD) and H-bond donor count (if secondary amines are present) can make spirocycles substrates for P-glycoprotein (P-gp).
-
Mitigation: Cap the spiro-amine with fluorinated moieties or use spiro-ethers (oxetanes) to mask polarity without adding donors.
-
-
Chemical Stability: Spirooxetanes are generally stable, but highly strained systems (e.g., spiro[2.3]hexane) may be susceptible to acid-catalyzed ring opening in the stomach.
-
Test: Perform stability assays in Simulated Gastric Fluid (SGF) early in the cascade.
-
The Future: Photochemical Synthesis
The next frontier, as highlighted by recent literature, involves Strain-Release functionalization . Using bicyclo[1.1.0]butanes (BCBs) and radical chemistry, researchers can now "snap" these strained rings open to form functionalized cyclobutanes and spirocycles in a single step, enabling high-throughput library generation of spiro-cores.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][6] Journal of Medicinal Chemistry.[2][8] Link
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[9][10] Angewandte Chemie International Edition. Link
-
Johansson, A., et al. (2016).[3][7] Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties.[7] Journal of Medicinal Chemistry.[2][8] Link
-
Reilly, S. W., et al. (2018).[7] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.[3] Journal of Medicinal Chemistry.[2][8] Link
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. books.rsc.org [books.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Mastering Peptide Couplings with Spirocyclic Secondary Amines
Introduction: The Challenge and Opportunity of Spirocyclic Scaffolds
Spirocyclic motifs are increasingly sought-after in modern drug discovery. Their rigid, three-dimensional structures offer a compelling strategy for locking in bioactive conformations, improving metabolic stability, and exploring novel chemical space. However, the very structural rigidity that makes them attractive presents a significant synthetic hurdle, particularly when incorporating them into peptides. The secondary amines embedded within these spirocycles are notoriously poor nucleophiles due to profound steric hindrance, transforming what would be a routine peptide coupling into a complex optimization problem.[1]
This guide provides researchers and drug development professionals with a detailed overview of the challenges, strategic considerations, and field-proven protocols for successfully coupling carboxylic acids to spirocyclic secondary amines. We will move beyond simple reagent lists to explore the mechanistic rationale behind procedural choices, empowering you to troubleshoot and adapt these methods for your specific targets.
Deconstructing the Synthetic Hurdle: Why Spirocycles Are Difficult
Successfully navigating peptide couplings with spirocyclic amines requires a fundamental understanding of the two primary obstacles: steric hindrance and the risk of epimerization.
-
Profound Steric Hindrance: Unlike the relatively accessible secondary amine of proline, a spirocyclic amine is shielded by its rigid, non-planar ring system. This steric bulk physically obstructs the approach of the activated carboxylic acid, dramatically slowing the kinetics of amide bond formation.[1][2] The conformational constraints of the spirocycle prevent the amine from readily adopting the ideal geometry for nucleophilic attack.
-
Risk of Epimerization: Any peptide coupling involves the activation of a carboxylic acid, which inadvertently increases the acidity of its α-proton. If the desired reaction with the amine is slow—as is the case with hindered spirocycles—an undesirable side reaction can become prominent: the formation of a planar oxazolone intermediate.[3][4] This intermediate allows for the scrambling of stereochemistry at the α-carbon, leading to epimerization and a loss of product integrity.[5][6][7] Therefore, the slower the main coupling reaction, the higher the risk of this yield- and purity-destroying side reaction.
Figure 1: Conceptual diagrams illustrating steric hindrance and the epimerization pathway.
Strategic Reagent Selection: The Modern Chemist's Toolkit
Overcoming the activation barrier of hindered couplings requires the use of powerful, modern coupling reagents. While classic carbodiimides like DCC and EDC have their place, they are often inefficient for these challenging substrates and can lead to significant side reactions.[2][8] The choice of reagent is the single most critical factor for success.
Uronium/Aminium Salts: The Gold Standard for Difficult Couplings
This class of reagents is highly recommended for spirocyclic amines. They react with the carboxylic acid to form highly reactive intermediates (O-acylisourea active esters) that can overcome significant steric barriers.
-
HATU & HCTU: Often considered the first-line choice for difficult couplings, HATU and its chlorinated analog HCTU are exceptionally potent.[1] Their power stems from the formation of a 7-aza-1-hydroxybenzotriazole (HOAt) or 1-hydroxy-6-chlorobenzotriazole (Cl-HOBt) ester, respectively. These are more reactive than the HOBt esters generated by older reagents like HBTU.[9]
-
Mechanism Insight: The nitrogen atom in the pyridine ring of HOAt acts as an intramolecular base catalyst, accelerating the subsequent aminolysis step and simultaneously suppressing epimerization.
-
Caution: Use of excess uronium reagent should be avoided, as it can lead to guanidinylation of the target amine, a side reaction that caps the amine and prevents the desired coupling.[9][10]
-
-
COMU: A third-generation uronium reagent that offers performance comparable to HATU but with a superior safety profile.[8][11] COMU incorporates an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group, avoiding the use of potentially explosive HOBt or HOAt derivatives.[10][12]
Phosphonium Salts: A Robust Alternative
Phosphonium salts like PyAOP and PyBOP are also highly effective and are particularly useful for coupling N-methylated or other sterically hindered amino acids.[2][10]
-
Key Advantage: Unlike uronium salts, phosphonium reagents do not pose a risk of guanidinylation. This allows them to be used in excess to drive slow reactions to completion without the risk of this specific side reaction.[9]
Data Summary: Comparison of Recommended Coupling Reagents
| Reagent | Class | Relative Reactivity | Epimerization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium/Aminium | Very High | Low | Gold standard for difficult couplings, fast kinetics.[1][10] | Potential for guanidinylation; HOAt is explosive. |
| COMU | Uronium/Aminium | Very High | Low | Excellent safety profile, water-soluble byproducts.[11][12] | Can be less stable in DMF solution over time.[15] |
| PyAOP | Phosphonium | High | Low | No risk of guanidinylation, effective for N-methyl amino acids.[10] | Byproducts can sometimes complicate purification. |
| DIC/Oxyma | Carbodiimide | Moderate | Low-Moderate | Cost-effective, simple reagents. | Generally slower, risk of N-acylurea formation.[8] |
Experimental Protocols: Field-Proven Methodologies
The following protocols provide detailed, step-by-step procedures for coupling a generic carboxylic acid (R-COOH) to a spirocyclic secondary amine (Spiro-NH).
Figure 2: General workflow for peptide coupling with spirocyclic secondary amines.
Protocol 1: High-Potency Coupling Using HATU
This protocol is designed for maximum reactivity and is suitable for the most challenging substrates. The pre-activation step is crucial for optimal results.[16]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Spirocyclic Amine (1.1 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Pre-activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. The solution may change color. This step generates the highly reactive HOAt ester in situ.[17][18]
-
Amine Addition: In a separate flask, dissolve the spirocyclic amine (1.1-1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-activated acid mixture.
-
Reaction: Stir the reaction at room temperature. For highly hindered systems, gentle heating to 40-50 °C may be required.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate or Dichloromethane.
-
Wash sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Safe and Efficient Coupling Using COMU
This protocol leverages the benefits of COMU, offering high reactivity with simplified, aqueous-based work-up.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Spirocyclic Amine (1.1 eq)
-
COMU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To a clean, dry flask, add the carboxylic acid (1.0 eq), spirocyclic amine (1.1 eq), and COMU (1.1 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.0 eq) dropwise. A color change (often to yellow) indicates the start of the reaction.[14]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion. The reaction is often faster than with other reagents; monitor closely by TLC or LC-MS (typically 1-6 hours).
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash sequentially with water or 1N HCl, followed by saturated aqueous sodium bicarbonate, and brine. The water-soluble Oxyma and urea byproducts are efficiently removed during these washes.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficiently reactive coupling reagent.2. Poor quality of solvent (amine contamination).3. Extreme steric hindrance. | 1. Switch to a more potent reagent (e.g., from DIC/Oxyma to HATU or COMU).2. Use fresh, anhydrous, amine-free DMF.[19]3. Increase reaction temperature (e.g., to 50 °C) or consider microwave-assisted synthesis.[1] |
| Incomplete Reaction | 1. Insufficient reaction time.2. Reagent degradation.3. Stoichiometry imbalance. | 1. Extend the reaction time and continue monitoring.2. Use fresh coupling reagents.3. Add a small additional charge of the coupling reagent and base. |
| Epimerization Detected | 1. Reaction temperature is too high.2. Base is too strong or nucleophilic.3. Slow coupling kinetics. | 1. Run the reaction at a lower temperature (0 °C to RT) for a longer time.2. Switch from DIPEA to a bulkier, weaker base like 2,4,6-collidine.3. Ensure a highly efficient coupling reagent (like HATU or COMU) is used to accelerate the desired aminolysis.[5] |
| Guanidinylation Byproduct | Use of excess uronium reagent (HATU, HCTU). | 1. Use a stoichiometry of 1.0-1.1 eq of the uronium reagent.2. Switch to a phosphonium reagent like PyAOP, which does not cause this side reaction.[9] |
References
- Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem.
- Epimeriz
- The Core Mechanism of COMU: An In-depth Technical Guide for Researchers. BenchChem.
- Coupling Reagents. Aapptec Peptides.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.
- Epimerisation in Peptide Synthesis.
- COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Peptide Coupling Reagents, More than a Letter Soup.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- The process of COMU coupling reaction. ChemicalBook.
- Epimeris
- Amide Synthesis. Fisher Scientific.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- HATU coupling - wh
- Epimerisation in Peptide Synthesis.
- COMU: a third generation of uronium-type coupling reagents. PubMed.
- Amine to Amide (Coupling)
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. Amide Synthesis [fishersci.co.uk]
- 18. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 19. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Spirocyclic Amines by Flash Chromatography
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently guided teams through the unique challenges posed by the purification of polar spirocyclic amines. Their rigid, three-dimensional structures, combined with the basicity of the amine functional group, create a perfect storm for common chromatographic pitfalls. This guide is structured to provide direct, actionable solutions to the problems you're likely encountering at the bench. We will move beyond simple procedural lists to explore the chemical principles governing your separation, empowering you to make informed, effective decisions.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common and frustrating issues encountered during the flash chromatography of polar spirocyclic amines.
Q1: Why is my polar amine showing severe peak tailing or not eluting from a standard silica gel column?
A1: The Root Cause: Acid-Base Interactions
This is the most fundamental challenge. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[1] These silanols act as Brønsted acids and readily interact with basic compounds like your spirocyclic amine.[2][3] This strong acid-base interaction leads to several retention mechanisms beyond the desired normal-phase partitioning, causing a host of problems:[4]
-
Irreversible Adsorption: The amine binds so strongly to the silica that it fails to elute, resulting in significant yield loss.[3][5]
-
Severe Peak Tailing: Slow dissociation from the acidic sites causes the characteristic elongated, asymmetrical peak shape.[4][6][7]
-
Compound Degradation: For acid-sensitive molecules, the prolonged exposure to the acidic silica surface can lead to decomposition.[8][9]
The workflow diagram below illustrates the decision-making process when encountering these issues.
Caption: Troubleshooting workflow for peak tailing on silica.
Q2: I've added triethylamine (TEA) to my mobile phase, but my separation is still poor, or the compound now elutes too quickly. What are my options?
A2: Beyond Modifiers: Choosing the Right Stationary Phase
While adding a competing base like triethylamine or ammonium hydroxide is a common tactic to neutralize silica, it has drawbacks.[2][10] The modifier can dramatically reduce retention, causing your compound of interest to co-elute with impurities in the solvent front.[11] Furthermore, the modifier must be removed from your final fractions, adding an extra step to your workflow.[11]
When mobile phase modification is insufficient, the most robust solution is to change the stationary phase. The choice depends on the specific properties of your molecule.
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. biotage.com [biotage.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
Validation & Comparative
HRMS fragmentation pattern of 6-Methyl-2,6-diazaspiro[3.5]nonane
Executive Summary
6-Methyl-2,6-diazaspiro[3.5]nonane (C₈H₁₆N₂, [M+H]⁺ m/z 141.1386) represents a critical spirocyclic scaffold in modern drug discovery, often utilized to improve solubility and restrict conformation compared to traditional piperazine or piperidine analogs.
This guide provides a technical analysis of its High-Resolution Mass Spectrometry (HRMS) fragmentation behavior. Unlike standard libraries which often lack specific spirocyclic data, this document focuses on mechanistic causality —explaining why specific fragments form based on ring strain and charge localization. We compare this compound against its primary positional isomer, 2-Methyl-2,6-diazaspiro[3.5]nonane , providing a definitive protocol for structural differentiation.
Structural Analysis & Mechanistic Fragmentation
The fragmentation of 6-Methyl-2,6-diazaspiro[3.5]nonane is governed by the release of ring strain from the four-membered azetidine ring and the high basicity of the methylated tertiary amine.
The Precursor Ion
-
Formula: C₈H₁₇N₂⁺
-
Exact Mass: 141.1386 Da
-
Charge Localization: Protonation preferentially occurs at the N6 position (tertiary amine in the 6-membered ring) due to higher gas-phase basicity compared to the N2 position (secondary amine in the 4-membered ring).
Primary Fragmentation Pathways
The collision-induced dissociation (CID) profile is dominated by two competing mechanisms: Azetidine Ring Opening (driven by strain relief) and Piperidine Retro-Cleavage .
Pathway A: Azetidine Ring Cleavage (Strain Relief)
The 4-membered ring is highly strained (~26 kcal/mol). Upon activation, the C-C or C-N bonds adjacent to the spiro-carbon weaken.
-
Mechanism: Homolytic or heterolytic cleavage of the azetidine ring.
-
Diagnostic Loss: Loss of C₂H₄ (ethylene, 28.03 Da) or C₂H₅N (43.04 Da).
-
Resulting Fragment:
-
Loss of C₂H₄
m/z 113.107 (Retains spiro-center integrity as an iminium ion). -
Loss of C₂H₅N (entire azetidine arm)
m/z 98.096 (N-methylpiperidine cation).
-
Pathway B: Piperidine Ring Fragmentation
Although the 6-membered ring is more stable, the N-methyl group facilitates
-
Mechanism: Retro-Diels-Alder (RDA) type fragmentation or internal elimination.
-
Diagnostic Fragment: Formation of the N-methyliminium ion (m/z 44.050).
Visualization of Fragmentation Pathways
The following diagram details the mechanistic flow from the precursor to key diagnostic ions.
Figure 1: Mechanistic fragmentation map of 6-Methyl-2,6-diazaspiro[3.5]nonane showing strain-driven azetidine cleavage and charge-directed piperidine disassembly.
Comparative Analysis: Isomer Differentiation
The primary challenge in analyzing this compound is distinguishing it from its positional isomer, 2-Methyl-2,6-diazaspiro[3.5]nonane . Both have the same exact mass (141.1386), but the location of the methyl group (on the 4-ring vs. the 6-ring) drastically alters the fragmentation pattern.
The "Methyl Shift" Rule
In spirocyclic diamines, the methyl group acts as a mass label. By tracking which fragment retains the methyl group, you can pinpoint the isomer.
| Feature | 6-Methyl-2,6-diazaspiro[3.5]nonane (Target) | 2-Methyl-2,6-diazaspiro[3.5]nonane (Isomer) |
| Structure | Methyl on 6-membered ring (Piperidine) | Methyl on 4-membered ring (Azetidine) |
| Base Peak | Often m/z 98 or 113 | Often m/z 84 or 127 |
| Azetidine Loss | Loses unsubstituted azetidine (-43 Da) | Loses methylated azetidine (-57 Da) |
| Piperidine Loss | Loses methylated piperidine fragments | Loses unsubstituted piperidine fragments |
| Low Mass Ion | m/z 44 (N-Me iminium) | m/z 58 (N,N-dimethyl iminium equivalent) |
Experimental Data Summary
The following table predicts the relative abundance and presence of key ions based on structural logic.
| m/z (Calc) | Ion Identity | 6-Methyl Isomer Status | 2-Methyl Isomer Status |
| 141.1386 | [M+H]⁺ | Precursor | Precursor |
| 124.112 | [M+H - NH₃]⁺ | Possible (Low) | Likely (Higher - 2° amine on 6-ring) |
| 113.107 | [M+H - C₂H₄]⁺ | Present (Azetidine opening) | Absent (Would be m/z 127) |
| 98.096 | [Piperidine Core]⁺ | Major (Retains Me) | Absent (Shifted to m/z 84) |
| 84.081 | [Piperidine Core]⁺ | Absent | Major (Unsubstituted 6-ring) |
| 44.050 | [CH₂=NHCH₃]⁺ | Present | Absent |
Experimental Protocol: Self-Validating Identification
To ensure data integrity, researchers should follow this "Self-Validating" workflow. This protocol uses the fragmentation energy ramp to confirm the stability of the spiro-junction before assessing isomer-specific losses.
Materials & Methods
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000).
-
Ionization: ESI Positive Mode.
-
Solvent: 50:50 Methanol/Water + 0.1% Formic Acid.
-
Collision Energy (CE): Stepped ramp (10, 30, 50 eV).
Step-by-Step Workflow
Figure 2: Decision tree for the rapid differentiation of diazaspiro[3.5]nonane isomers.
Validation Criteria
-
Mass Accuracy: Precursor must be within 5 ppm of 141.1386.
-
Fragment Consistency: The m/z 98 fragment must appear at >30 eV. If m/z 84 is the base peak, the sample is the 2-methyl isomer.
-
Deuterium Exchange (Optional): Incubate in D₂O.
-
6-Methyl: 1 exchangeable proton (NH on azetidine). Shift +1 Da.
-
2-Methyl: 1 exchangeable proton (NH on piperidine). Shift +1 Da.
-
Note: While both shift +1, the fragment masses will shift differently. The m/z 98 fragment in the 6-Methyl isomer (tertiary amine) will NOT shift if the charge is on the methyl-nitrogen, whereas the m/z 84 fragment in the 2-Methyl isomer (secondary amine) WILL shift to 85.
-
References
-
Holčapek, M., et al. (2010). Fragmentation behavior of ring-substituted piperazines and piperidines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports. Link
-
Interchim Scientific. (2023). Spirocyclic Scaffolds in Drug Discovery: 2,6-Diazaspiro[3.5]nonane Derivatives. Link
-
NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A: Mass Spectra of Spiro-Amines. Link
Safety Operating Guide
6-Methyl-2,6-diazaspiro[3.5]nonane: Proper Disposal & Handling Guide
Executive Summary & Immediate Action
6-Methyl-2,6-diazaspiro[3.5]nonane (CAS: 1086395-44-9) is a spirocyclic diamine commonly used as a building block in medicinal chemistry.[1] Due to its secondary/tertiary amine structure, it presents specific handling challenges related to basicity, corrosivity, and potential combustibility .
Core Directive: Treat all waste containing this compound as Hazardous Chemical Waste . Do not dispose of down the drain. Segregate from acids and oxidizers immediately.
Quick Reference Data
| Property | Value | Disposal Implication |
| CAS Number | 1086395-44-9 (Free Base) | Identifier for waste manifesting.[2] |
| Physical State | Liquid or Low-Melting Solid | Requires leak-proof secondary containment. |
| Chemical Class | Spirocyclic Diamine | Incompatible with Acids (Exothermic). |
| Hazard Class | Irritant / Corrosive (Predicted) | Requires chemically resistant PPE (Nitrile/Neoprene). |
| Flash Point | ~85°C (Est.) | Combustible (Class IIIA). Keep away from heat. |
Hazard Identification & Waste Characterization
Proper disposal begins with accurate characterization. As a spiro-amine, this compound exhibits properties that dictate its regulatory waste code.
Chemical Hazards (Structure-Activity Relationship)
-
Corrosivity/Irritation: The strained spirocyclic ring system coupled with basic nitrogen atoms makes this compound a likely skin and eye irritant (GHS Category 2/2A) and potentially corrosive (pH > 11 in aqueous solution).
-
Reactivity: Violent exothermic reaction with strong acids (e.g., Hydrochloric, Sulfuric) and strong oxidizers.
-
Toxicity: While specific LD50 data may be limited, diazaspiro compounds are often investigated for biological activity, implying potential pharmacological effects. Treat as toxic by ingestion/absorption.[1]
RCRA Waste Classification (US Regulations)
Under the Resource Conservation and Recovery Act (RCRA), this material is not P-listed or U-listed by name. However, it likely triggers Characteristic Waste codes:
-
D002 (Corrosivity): If the waste is aqueous and has a pH ≥ 12.5.[3]
-
D001 (Ignitability): Only if the waste formulation (e.g., in solvent) has a flash point < 60°C.
-
Default Status: If neither applies, manage as Non-RCRA Regulated Hazardous Waste (often coded as "0000" or state-specific codes) but incinerate to ensure destruction.
Pre-Disposal Handling & Segregation
CRITICAL: Failure to segregate is the #1 cause of lab accidents involving amines.
Segregation Protocol
-
Isolate from Acids: Never add this compound to a general "Organic Waste" container that might contain acidic byproducts (e.g., TFA, HCl). The resulting exotherm can pressurize and rupture the vessel.
-
Isolate from Oxidizers: Keep away from peroxides, nitrates, and permanganates to prevent fire hazards.
-
Container Choice: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if moisture is present (corrosion risk).
Stabilization (Optional for Bulk)
For large quantities (>100g) of pure free base, converting the amine to a salt (e.g., dihydrochloride) can reduce volatility and flammability risks prior to disposal.
-
Method: Dissolve in ethanol, cool in an ice bath, and slowly add HCl in dioxane/ether. Filter the resulting solid.
-
Note: This generates a solid waste stream which is often easier to handle than a corrosive liquid.
Disposal Workflows
Workflow A: Routine Laboratory Waste (Liquids)
Applicability: Reaction mixtures, mother liquors, and stock solutions.
-
PH Check: If the solution is aqueous, verify pH.[3] If pH > 12, label as "Corrosive Basic Waste" .
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Methanol) is compatible with the waste drum.
-
Labeling: Attach a hazardous waste tag listing:
-
Transfer: Pour into the designated "Basic Organic Waste" carboy.
-
Self-Validating Step: Verify the carboy vent is functioning to prevent pressure buildup.
-
Workflow B: Solid Waste & Contaminated Debris
Applicability: contaminated gloves, weigh boats, silica gel, drying agents.
-
Bagging: Place solid debris in a clear, 6-mil polyethylene bag.
-
Double Containment: If the debris is wet or has a strong odor, double-bag or place in a wide-mouth HDPE jar.
-
Labeling: Label as "Solid Hazardous Waste - Toxic/Irritant Debris" .
Workflow C: Spill Cleanup Procedure
Scenario: 50 mL spill of pure liquid on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Absorb: Use an inert absorbent (Vermiculite or Clay-based). Do NOT use paper towels initially if the substance is pure, as amines can react with cellulose or simply evaporate, causing inhalation risks.
-
Neutralize (Trace): Wipe the area with a dilute citric acid solution or weak detergent to neutralize alkaline residues.
-
Disposal: Collect all absorbent material into a sealed hazardous waste bag (Workflow B).
Visual Decision Logic (Waste Stream)
Figure 1: Decision matrix for classifying and segregating diazaspiro waste streams.
Regulatory & Compliance Data
| Regulatory Body | Classification | Requirement |
| EPA (RCRA) | D002 (Potential) | Determine pH; if >12.5, manifest as Corrosive. |
| DOT (Transport) | Class 8 (Corrosive) or Class 3 | UN Number depends on formulation (e.g., UN 3267 for Corrosive Liquid, Basic, Organic, N.O.S.). |
| OSHA | Irritant / Combustible | SDS must be accessible to all handlers. |
Final Disposal Method: The preferred method for this compound is High-Temperature Incineration at a permitted facility. This ensures the complete destruction of the nitrogenous ring system, preventing environmental accumulation.
References
-
Appretech Scientific. (n.d.). 6-Methyl-2,6-diazaspiro[3.5]nonane Product Data. Retrieved February 12, 2026, from [Link]
-
US Environmental Protection Agency (EPA). (2025). RCRA Waste Codes and Characterization. Retrieved February 12, 2026, from [Link]
Sources
Navigating the Safe Handling of 6-Methyl-2,6-diazaspiro[3.5]nonane: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 6-Methyl-2,6-diazaspiro[3.5]nonane demands a meticulous and informed approach to personal protection and operational protocols. This guide provides essential, actionable intelligence for the safe management of this compound, ensuring both the integrity of your research and the well-being of your team.
Understanding the Hazard Profile: A Proactive Stance on Safety
Anticipated Hazards:
-
Flammability: Vapors may be flammable and could form explosive mixtures with air.[1][2] It is crucial to keep the compound away from heat, sparks, and open flames.[1]
-
Skin and Eye Irritation: Direct contact can be expected to cause skin irritation and potentially serious eye irritation.
-
Inhalation Toxicity: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1]
-
Ingestion Toxicity: If swallowed, the compound could be harmful, with a risk of aspiration into the lungs.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling 6-Methyl-2,6-diazaspiro[3.5]nonane. The selection of appropriate PPE is critical to prevent exposure.[3]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3] Double-gloving is recommended. | Provides a barrier against direct skin contact. Studies on similar diamine hardeners have shown that thick chemical protective gloves offer excellent resistance to penetration.[4][5] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields.[6] A face shield should be worn over goggles when there is a splash hazard.[3][7] | Protects against splashes and vapors that can cause serious eye damage. |
| Body Protection | Flame-retardant and impervious laboratory coat.[6] Consider disposable chemical-resistant coveralls for larger quantities or extended handling.[3] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator is required.[7] | Minimizes the risk of inhaling potentially harmful vapors or aerosols. |
Operational Protocols: From Benchtop to Disposal
Adherence to standardized operational procedures is paramount for minimizing risk.
Handling and Storage
-
Ventilation: Always handle 6-Methyl-2,6-diazaspiro[3.5]nonane in a certified chemical fume hood to control vapor exposure.[6]
-
Ignition Sources: Eliminate all potential ignition sources from the handling area, including open flames, hot surfaces, and static discharge.[1] Use only non-sparking tools.[1]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6] Some similar compounds require storage in a freezer under an inert gas.[8]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[6]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan
All waste materials contaminated with 6-Methyl-2,6-diazaspiro[3.5]nonane must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through a licensed waste disposal company, in accordance with all local, regional, and national regulations.[1] Do not dispose of this chemical down the drain or in the regular trash.[9]
Emergency Procedures: Preparedness is Key
Rapid and correct response during an emergency can significantly mitigate harm.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[11] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1][12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9] |
Visualizing the Workflow: PPE Donning and Doffing Protocol
Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Logical Flow for Safe Chemical Handling
This diagram outlines the critical decision-making process for ensuring safety at each stage of handling 6-Methyl-2,6-diazaspiro[3.5]nonane.
Caption: Logical Flow for Safe Chemical Handling.
References
-
Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council. Retrieved from [Link]
-
Personal Protective Equipment (PPE). CHEMM. (2026, February 4). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
-
Safety data sheet - BASF. (2026, February 10). Retrieved from [Link]
-
Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. (2015, June 29). Oxford Academic. Retrieved from [Link]
-
Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. (2015, June 29). Oxford Academic. Retrieved from [Link]
-
SAFETY DATA SHEET - Airgas. (2017, February 28). Retrieved from [Link]
-
Hazardous Substance Fact Sheet. (1999, November). NJ.gov. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. download.basf.com [download.basf.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. targetmol.com [targetmol.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. nj.gov [nj.gov]
- 12. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
